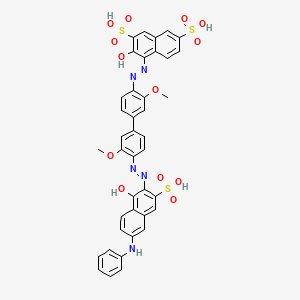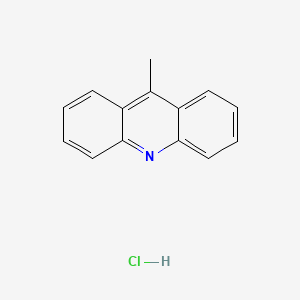
Cholestane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholestane-1,2-diol is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane derivatives are important steroid molecules that have several biological functions in the human body. Cholesterol, the primary precursor for cholestane derivatives, is an essential component of cell membranes and is required for the synthesis of hormones and bile acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cholestane-1,2-diol can be achieved through various methods. One common approach involves the hydroboration and oxidation of cholestane derivatives. For instance, cholestane-3β,5α,6β-triol can be used as a starting material. The reaction involves the use of acetic anhydride or acetyl chloride and basic alumina, followed by thorough grinding using a mortar and pestle .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis of similar cholestane derivatives often involves large-scale chemical reactions using readily available starting materials and reagents. The optimization of reaction conditions and purification processes is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cholestane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield cholestane-1,2-dione, while reduction reactions can produce various hydroxylated derivatives.
Applications De Recherche Scientifique
Cholestane-1,2-diol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other steroid derivatives. In biology, cholestane derivatives have been studied for their role in cell membrane structure and function. In medicine, some cholestane derivatives have demonstrated positive effects in the treatment of different diseases .
Mécanisme D'action
The mechanism of action of cholestane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, cholestane derivatives can interact with human serum albumin through a static quenching mechanism. The binding affinity and thermodynamic parameters indicate that these interactions are thermodynamically favorable .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cholestane-1,2-diol include other cholestane derivatives such as cholestane-3β,5α,6β-triol and cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol .
Uniqueness: this compound is unique due to its specific hydroxylation pattern at the 1 and 2 positions. This structural feature distinguishes it from other cholestane derivatives and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
63121-08-4 |
|---|---|
Formule moléculaire |
C27H48O2 |
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-1,2-diol |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-12-13-22-20-11-9-19-10-14-24(28)25(29)27(19,5)23(20)15-16-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25?,26-,27+/m1/s1 |
Clé InChI |
FXLFOXWMRVVZAG-GVIVZLEZSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C(C(CC4)O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C(C(CC4)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
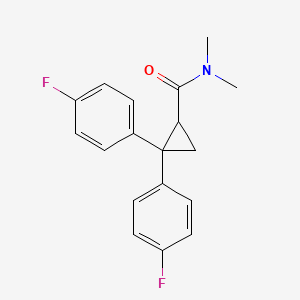
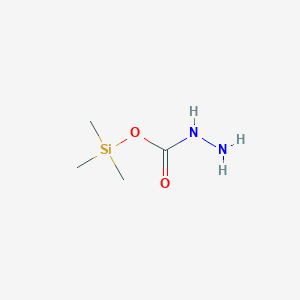
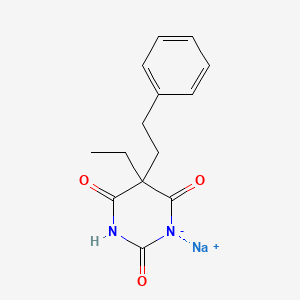
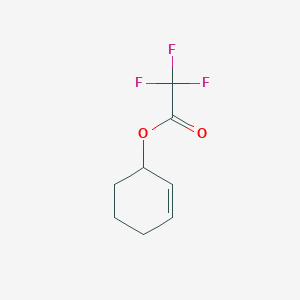

![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
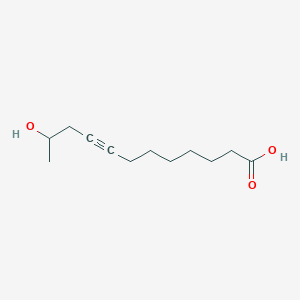
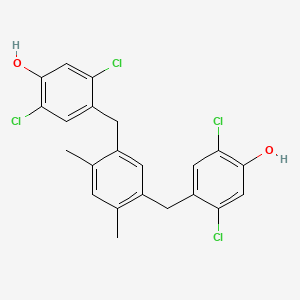
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
